molecular formula C10H10N2O4 B1668685 m-carboxycinnamic acid bishydroxamide CAS No. 174664-65-4

m-carboxycinnamic acid bishydroxamide

Cat. No.: B1668685
CAS No.: 174664-65-4
M. Wt: 222.20 g/mol
InChI Key: OYKBQNOPCSXWBL-UHFFFAOYSA-N
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Description

m-Carboxycinnamic acid bis-hydroxamide (CBHA) is a hybrid polar compound known for its potent histone deacetylase (HDAC) inhibitory activity. It has been extensively studied for its ability to induce terminal differentiation and apoptosis in various transformed cells, making it a promising candidate for anticancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

CBHA can be synthesized through a multi-step process involving the reaction of m-carboxycinnamic acid with hydroxylamine. The reaction typically involves the use of solvents such as dimethylformamide (DMF) and requires an oxygen environment to facilitate the formation of the bis-hydroxamide structure .

Industrial Production Methods

While specific industrial production methods for CBHA are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger-scale reactions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

CBHA undergoes various chemical reactions, including:

    Oxidation: CBHA can be oxidized to form corresponding oximes.

    Reduction: Reduction of CBHA can lead to the formation of amines.

    Substitution: CBHA can participate in nucleophilic substitution reactions, where hydroxylamine groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oximes.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted hydroxamates.

Scientific Research Applications

CBHA has a wide range of scientific research applications, including:

Mechanism of Action

CBHA exerts its effects primarily through the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, CBHA induces hyperacetylation of histones, leading to changes in chromatin structure and increased transcriptional activity of specific genes. This results in terminal differentiation, cell-cycle arrest, and apoptosis in cancer cells . The BH3-only protein Bmf has been identified as a key mediator in CBHA-induced apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Trichostatin A (TSA): Another potent HDAC inhibitor with similar mechanisms of action.

    Suberoylanilide hydroxamic acid (SAHA): A well-known HDAC inhibitor used in cancer therapy.

    Valproic acid (VPA): A less potent HDAC inhibitor with broader clinical applications.

Uniqueness of CBHA

CBHA is unique due to its hybrid polar structure, which enhances its ability to induce terminal differentiation and apoptosis in transformed cells. Its strong HDAC inhibitory activity and ability to upregulate specific pro-apoptotic proteins like Bmf make it a promising candidate for targeted cancer therapies .

Properties

IUPAC Name

N-hydroxy-3-[3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c13-9(11-15)5-4-7-2-1-3-8(6-7)10(14)12-16/h1-6,15-16H,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKBQNOPCSXWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NO)C=CC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274380
Record name N-Hydroxy-3-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174664-65-4
Record name N-Hydroxy-3-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
m-carboxycinnamic acid bishydroxamide
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m-carboxycinnamic acid bishydroxamide
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m-carboxycinnamic acid bishydroxamide
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m-carboxycinnamic acid bishydroxamide
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m-carboxycinnamic acid bishydroxamide
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m-carboxycinnamic acid bishydroxamide

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